molecular formula C11H10Cl3N3 B8418849 N-(3-indolylmethyl) trichloroacetamidine

N-(3-indolylmethyl) trichloroacetamidine

Cat. No.: B8418849
M. Wt: 290.6 g/mol
InChI Key: GAGPMMPKTGNUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Indolylmethyl) trichloroacetamidine is a specialized organic compound featuring an indole core substituted at the 3-position with a methyl group linked to a trichloroacetamidine moiety. This structure confers unique reactivity, particularly in heterocyclic synthesis. For instance, trichloroacetamidine derivatives are known to react with Vilsmeier–Haack reagents to form 1,3-diaza-1,3-butadienes, which serve as intermediates for synthesizing quinazolines and other heterocycles . The trichloroacetamidine group enhances electrophilicity, enabling participation in cycloaddition and alkylation reactions, distinguishing it from simpler acetamide or formamide derivatives.

Properties

Molecular Formula

C11H10Cl3N3

Molecular Weight

290.6 g/mol

IUPAC Name

2,2,2-trichloro-N'-(1H-indol-3-ylmethyl)ethanimidamide

InChI

InChI=1S/C11H10Cl3N3/c12-11(13,14)10(15)17-6-7-5-16-9-4-2-1-3-8(7)9/h1-5,16H,6H2,(H2,15,17)

InChI Key

GAGPMMPKTGNUBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN=C(C(Cl)(Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Indolylmethyl) Acetamide

Synthesis: Rapid synthesis via the Leuckart reaction using acetamide as a solvent yields N-(3-indolylmethyl) acetamide in 40% yield within 6 minutes . This method avoids complex purification, relying on recrystallization for isolation. Key Differences: The absence of electron-withdrawing chlorine atoms reduces electrophilicity compared to trichloroacetamidine, limiting its utility in reactions requiring strong electrophiles.

N-(3-Indolylmethyl)-N-Methylformamide

Synthesis: A modified rapid synthesis achieves 39.8% yield in 10 minutes, producing N-(3-indolylmethyl)-N-methylformamide as the primary product . Applications: No specific applications are noted, but the N-methyl group may enhance solubility or stability compared to non-methylated analogs. Key Differences: The formamide group lacks the trichloromethyl substituent, reducing steric and electronic effects critical for intermediate-driven syntheses.

Comparative Data Table

Compound Name Synthesis Method Reaction Time Yield (%) Key Applications Reference
N-(3-Indolylmethyl) trichloroacetamidine Dialkylation with trichloroacetimidates Not specified Not specified Heterocycle synthesis intermediates
N-(3-Indolylmethyl) acetamide Leuckart reaction 6 minutes 40.0 Precursor for bioactive amines
N-(3-Indolylmethyl)-N-methylformamide Rapid alkylation 10 minutes 39.8 Undisclosed; potential solubility advantages

Research Findings and Implications

  • Synthetic Efficiency : Acetamide and formamide derivatives achieve higher yields (>39%) in rapid syntheses compared to trichloroacetamidine-based methods, which prioritize reactivity over yield .
  • Reactivity Profile : The trichloromethyl group in this compound enhances electrophilicity, making it superior for constructing complex heterocycles like quinazolines .
  • Purification Challenges : Trichloroacetamidine derivatives may require advanced purification techniques (e.g., chromatography) due to their reactivity, whereas acetamides are isolable via recrystallization .

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